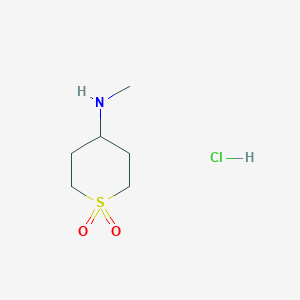
1-ethenylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethenylcyclobutane-1-carboxylic acid is a carboxylic acid with the molecular formula C7H10O2 and a molecular weight of 126.15 . It is used in research .
Synthesis Analysis
The synthesis of cyclobutane derivatives, such as this compound, has seen significant development in recent years . Techniques such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates have been used to yield various substituted aryl cyclopropanes and cyclobutanes . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C7H10O2 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Carboxylic acids like this compound can undergo a variety of reactions . They can form ionic salts when they react with bases . They can also undergo substitution of the hydroxyl hydrogen .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of 45-46 degrees Celsius .Mechanism of Action
While the specific mechanism of action for 1-ethenylcyclobutane-1-carboxylic acid is not mentioned in the search results, carboxylic acids in general are known to play crucial roles in various physiological processes. For instance, they are involved in the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethenylcyclobutane-1-carboxylic acid involves the addition of an ethenyl group to cyclobutane-1-carboxylic acid.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Ethylene", "Sulfuric acid", "Sodium hydroxide", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Dissolve cyclobutane-1-carboxylic acid in diethyl ether and cool the solution in an ice bath.", "Step 2: Slowly add sulfuric acid to the solution while stirring.", "Step 3: Add ethylene gas to the solution and stir for several hours.", "Step 4: Neutralize the solution with sodium hydroxide and extract the product with diethyl ether.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-ethenylcyclobutane-1-carboxylic acid." ] } | |
CAS No. |
1081560-06-6 |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



